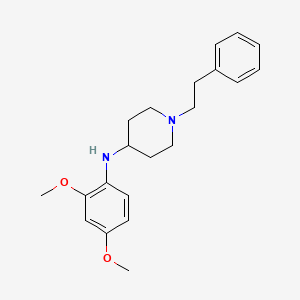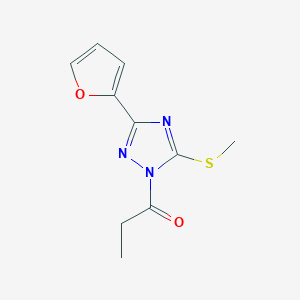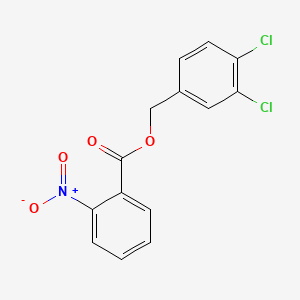![molecular formula C15H14N2O4 B5760430 N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5760430.png)
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide, also known as HMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HMPA is a nitrobenzamide derivative that has been synthesized through various methods and has been extensively studied for its potential applications in the field of medicine and biology.
Mecanismo De Acción
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide exerts its pharmacological effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA strand breaks, which ultimately induces apoptosis in cancer cells. Additionally, N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide inhibits the production of pro-inflammatory cytokines by inhibiting the activity of the transcription factor NF-κB. This inhibition leads to a reduction in inflammation and the associated symptoms.
Biochemical and Physiological Effects
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and have neuroprotective properties. Additionally, N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide has been shown to have antioxidant properties, as it scavenges free radicals and reduces oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it ideal for use in biochemical and pharmacological assays. Additionally, N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide has a well-defined mechanism of action, which makes it a useful tool for studying the activity of topoisomerase II and the NF-κB pathway. However, N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide also has some limitations. It is a relatively new compound, and its pharmacological properties are still being studied. Additionally, N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
For the study of N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide include the development of N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide derivatives with improved pharmacological properties, the study of N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide in vivo, and the development of new synthesis methods.
Métodos De Síntesis
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide can be synthesized through various methods, including the reaction of 4-methyl-3-nitrobenzoyl chloride with 2-(hydroxymethyl)phenol in the presence of a base, or the reaction of 2-(hydroxymethyl)phenol with 4-methyl-3-nitrobenzoyl chloride in the presence of a base and a catalyst. These methods have been optimized to produce high yields of N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide with high purity.
Aplicaciones Científicas De Investigación
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide has been extensively studied for its potential applications in the field of medicine and biology. It has been shown to have anticancer properties, as it induces apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide has also been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Additionally, N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide has been studied for its potential to treat neurodegenerative diseases, as it has been shown to have neuroprotective properties.
Propiedades
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-6-7-11(8-14(10)17(20)21)15(19)16-13-5-3-2-4-12(13)9-18/h2-8,18H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUIYIZYBJMZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2CO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

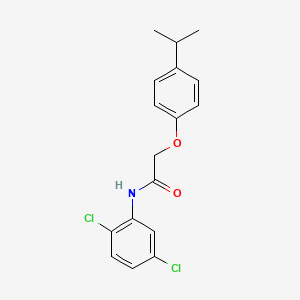
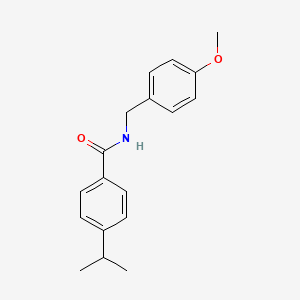
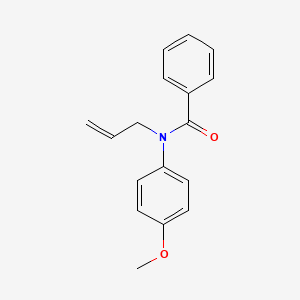
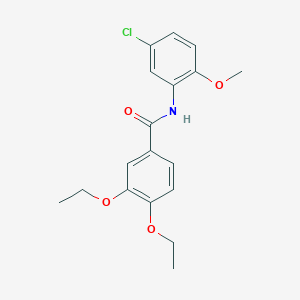
![N~1~-cyclopropyl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5760384.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5760393.png)
![4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5760396.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5760409.png)
![3-[(4-chlorobenzylidene)amino]-2-(4-chlorophenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5760417.png)
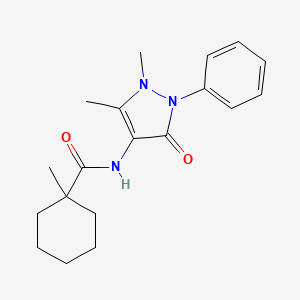
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B5760423.png)
